4-Hydroxy Estrone-d4

Overview

Description

Molecular Structure Analysis

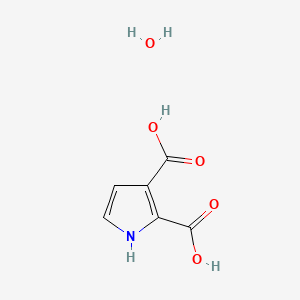

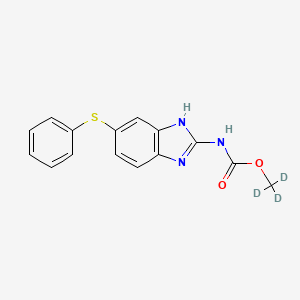

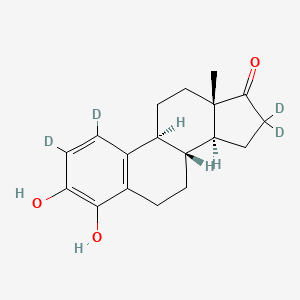

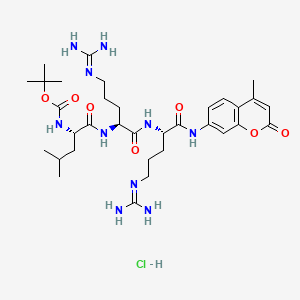

The molecular structure of 4-Hydroxy Estrone-d4 is similar to that of 4-OHE1, but it contains four deuterium atoms that replace four hydrogen atoms . This modification makes it useful as an internal standard in analytical chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy Estrone-d4 include a molecular formula of C18H18D4O3 and a molecular weight of 274.39 . It is also noted that the density is 1.2±0.1 g/cm3 .Scientific Research Applications

Neuroprotection

4-Hydroxy Estrone-d4 has been identified as a potent neuroprotective agent. Studies have shown that it can protect neuronal cells against oxidative damage, which is a significant factor in the development of neurodegenerative diseases . Its efficacy surpasses that of other estrogen metabolites, including 17β-estradiol, in protecting against oxidative neurotoxicity in vitro and in vivo .

Biochemistry

In the field of biochemistry, 4-Hydroxy Estrone-d4 is used to understand estrogen metabolism. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies employing stable isotope labeling have elucidated the metabolic pathways of estrogens, highlighting the role of 4-Hydroxy Estrone as a significant metabolite .

Pharmacology

Pharmacologically, 4-Hydroxy Estrone-d4’s strong neuroprotective effect suggests potential therapeutic applications. It could be a candidate for estrogen replacement therapy, which has been associated with reduced neurodegenerative diseases and cognitive improvements in postmenopausal women .

Neuroscience

In neuroscience, the protective effect of 4-Hydroxy Estrone-d4 against glutamate-induced oxidative stress and neuronal death is of particular interest. This has implications for understanding and potentially treating neurodegenerative diseases where oxidative stress is a contributing factor .

Oncology

4-Hydroxy Estrone-d4 is relevant in oncology due to its association with breast cancer. The concentration of 4-Hydroxy Estrone is significantly higher in breast cancer cases compared to healthy controls, suggesting its role in cancerogenesis and potential as a biomarker for diagnosis .

Endocrinology

Endocrinologically, 4-Hydroxy Estrone-d4 is part of the estrogenic activity spectrum. Its metabolic pathways and interactions with estrogen receptors are crucial for understanding hormonal balance and disorders .

Toxicology

Toxicologically, the study of 4-Hydroxy Estrone-d4 is essential for assessing the risk of endocrine-disrupting chemicals. Its presence in environmental samples and potential effects on human health are areas of active research .

Environmental Science

In environmental science, 4-Hydroxy Estrone-d4 is monitored due to its presence as a natural estrogen in dairy milk and its status as an endocrine disruptor. Analytical methods like GC-MS are developed for its detection and quantification in environmental samples .

Future Directions

4-Hydroxy Estrone-d4 is a valuable tool for researchers studying the effects of estrogens on human health . Its unique chemical structure allows for accurate measurement of 4-OHE1 levels in biological samples and helps advance our understanding of the role of estrogens in disease and physiology . It is expected that the use of 4-Hydroxy Estrone-d4 in research will continue to grow in the future .

properties

IUPAC Name |

(8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i4D,6D,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZVQQZZOVBNLU-RFZGAVBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC(C4=O)([2H])[2H])C)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857767 | |

| Record name | 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Estrone-d4 | |

CAS RN |

81586-98-3 | |

| Record name | 3,4-Dihydroxyestra-1,3,5(10)-trien-17-one-1,2,16,16-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81586-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-alpha-,10a-alpha-,10b-bta](/img/no-structure.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)